molecular formula C22H18FN3O5S B2923641 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide CAS No. 941949-65-1

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

Cat. No.: B2923641
CAS No.: 941949-65-1
M. Wt: 455.46
InChI Key: BKKCRUMJCDFBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (CAS 941949-65-1) is a synthetic organic compound with a molecular formula of C22H18FN3O5S and a molecular weight of 455.5 g/mol . This benzamide derivative features a tetrahydroquinoline core, a structural motif often investigated in medicinal chemistry and drug discovery for its potential to interact with various biological targets. The compound's structure incorporates a 4-fluorobenzenesulfonyl group and a 4-nitrobenzamide moiety, which may influence its physicochemical properties and bioavailability . Compounds with structural similarities, particularly those containing the tetrahydroquinoline scaffold, have demonstrated significant research value. For instance, related tetrahydroquinoline-based sulfonyl compounds have been identified as potent and selective Class I Histone Deacetylase (HDAC) inhibitors, showing promising anti-proliferative activity in human cancer cell lines, including colorectal cancer models . Another oleanolic acid derivative containing a similar 4-fluorophenyl group exhibited potent anticancer effects against breast cancer cells by inducing apoptosis and inhibiting Notch-AKT signaling pathways . This suggests that this compound may serve as a valuable chemical probe for researchers exploring similar oncogenic pathways, epigenetic regulation, and enzyme inhibition. It is offered as a high-purity chemical tool for use in biochemical research, hit-to-lead optimization, and mechanism-of-action studies. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O5S/c23-17-5-10-20(11-6-17)32(30,31)25-13-1-2-16-14-18(7-12-21(16)25)24-22(27)15-3-8-19(9-4-15)26(28)29/h3-12,14H,1-2,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKCRUMJCDFBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is a compound of significant interest due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21FN2O4S
  • Molar Mass : 416.47 g/mol
  • Melting Point : 134-135°C
  • Solubility : Soluble in DMSO (≥40 mg/mL)
  • Density : 1.43±0.1 g/cm³ (predicted)

This compound acts primarily as an antagonist at the CRTH2 receptor. This receptor is involved in various inflammatory processes and has been implicated in conditions such as asthma and allergic rhinitis. The compound exhibits a concentration-dependent inhibition of the binding of labeled prostaglandin D2 (PGD2) to CRTH2 transfectants, with an effective concentration (EC50) value of approximately 2.7 nM .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit PGD2-induced calcium mobilization in CRTH2 transfectants with an IC50 value of 30 nM . Additionally, it effectively blocks the migration of eosinophils induced by PGD2, indicating its potential use in treating allergic conditions.

In Vivo Studies

In vivo experiments involving systemic administration in animal models have shown that this compound can reverse social interaction deficits induced by tumors in mice . This suggests its potential neuroprotective effects and ability to influence behavior related to anxiety and depression.

Case Studies

Several studies have focused on the therapeutic potential of compounds related to this compound:

  • Study on Eosinophil Migration :
    • Objective : To evaluate the effects on eosinophil migration.
    • Findings : The compound significantly inhibited PGD2-induced migration with an IC50 of 170 nM, demonstrating its potential as an anti-allergic agent.
  • Behavioral Impact Study :
    • Objective : To assess the behavioral effects in CRTH2 +/+ mice.
    • Findings : Administration led to a restoration of normal exploratory behavior in mice previously subjected to tumor-induced behavioral impairments .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionEC50/IC50 ValuesNotable Effects
This compoundCRTH2 antagonistEC50 = 2.7 nM; IC50 = 30 nM (Ca²⁺ mobilization)Inhibits eosinophil migration
RamatrobanCRTH2 antagonistIC50 = 100 nM (binding)Reverses social interaction deficits
Other sulfonamide derivativesVariousVaries widelyGenerally lower potency compared to N-(1-((4-fluorophenyl)sulfonyl)...

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight Yield (%) Purity (%) Reference
N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide Tetrahydroquinoline 4-Fluorophenylsulfonyl, 4-nitrobenzamide ~439.4* N/A >95*
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide Tetrahydroquinoline Benzoyl, 4-fluorobenzenesulfonamide 410.5 N/A N/A
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Tetrahydroquinoline Piperidin-4-yl, thiophene-2-carboximidamide ~385.4 72.6 >95
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thione 1,2,4-Triazole Phenylsulfonyl, difluorophenyl ~450–500* 60–70* >95
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidine Fluoro-benzamide, diketo ~263.2 N/A N/A

*Calculated or inferred from molecular formulas.

Key Observations:

Sulfonamide vs.

Heterocyclic Cores: The tetrahydroquinoline core in the target compound differs from triazole (e.g., ) or pyrimidine (e.g., ) analogs, which may alter solubility and pharmacokinetic profiles.

Fluorine Substitution: The 4-fluorophenylsulfonyl group is shared with compounds in , suggesting improved metabolic stability compared to non-fluorinated sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.